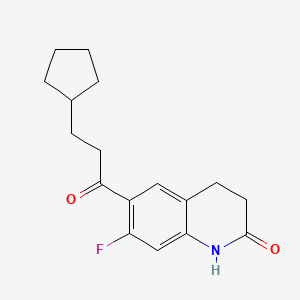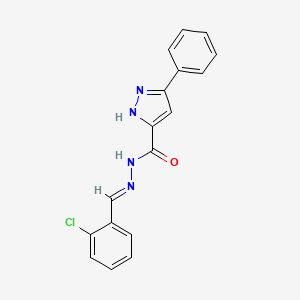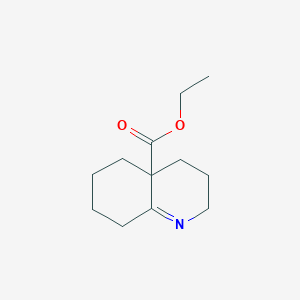![molecular formula C23H24N6 B2685337 6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955337-72-1](/img/structure/B2685337.png)
6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound . It is also known as "N-methyl-N- [ (3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo [2,3-d]pyrimidin-4-amine hydrochloride" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a method described by Ledoussal and coworkers relies upon the stereocenter that is set within Garner’s aldehyde and a key step involving the ring-closing metathesis reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For instance, at 100 K, the crystal system of a similar compound is triclinic, with a space group P̲ .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, the structure of a similar compound was solved by the dual-space algorithm and refined by full-matrix least squares against F 2 using the NoSpherA2 algorithm .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, a similar compound is a brown solid, with a yield of 57%, and a melting point of 191–192 °C .科学的研究の応用
Synthesis and Structural Studies
The research applications of pyrazolo[3,4-d]pyrimidin derivatives, akin to 6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, primarily focus on their synthesis, structural characterization, and potential bioactivities. Studies have demonstrated the synthesis of pyrazole derivatives through reactions involving hydroxymethyl pyrazole derivatives and primary amines, yielding compounds with distinct bioactivities. These synthesized compounds have been characterized using various spectroscopic methods and X-ray crystallography, revealing insights into their structural configurations and potential bioactive sites (Titi et al., 2020).
Antimicrobial and Antitubercular Activities
Another crucial application area is the exploration of antimicrobial and antitubercular potentials. Pyrazolo[3,4-d]pyrimidin derivatives have been synthesized and evaluated for their insecticidal and antibacterial properties, showing promising activity against various microbial strains (Deohate & Palaspagar, 2020). Additionally, novel pyrazolopyrimidines derivatives have demonstrated anticancer and anti-5-lipoxygenase activities, indicating their potential therapeutic applications (Rahmouni et al., 2016). Moreover, nitrogen-rich piperazine-pyrimidine-pyrazole hybrids have shown significant antitubercular activity in both in silico and in vitro studies, highlighting their potential as mycobacterium tuberculosis inhibitors (Vavaiya et al., 2022).
Antiviral Activity
Research into the antiviral activities of pyrazolo[3,4-d]pyrimidin derivatives has yielded compounds with significant in vitro efficacy against viruses like herpes simplex virus type-1. These studies have facilitated the development of various synthetic routes for constructing heterocyclic rings with potential therapeutic applications (Tantawy et al., 2012).
作用機序
Target of Action
The primary target of the compound 6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . The inhibition of CDK2 disrupts the transition from the G1 phase to the S phase of the cell cycle, preventing DNA replication . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound’s efficacy against various cell lines suggests it has suitable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of this compound is significant inhibition of cell growth in various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(3-methylpiperidin-1-yl)-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-17-9-8-14-28(16-17)23-26-21(25-18-10-4-2-5-11-18)20-15-24-29(22(20)27-23)19-12-6-3-7-13-19/h2-7,10-13,15,17H,8-9,14,16H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWSGLLBYDIMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(Z)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2685254.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2685256.png)

![5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2685259.png)
![N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2685260.png)
![1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2685261.png)



![4-(diethylsulfamoyl)-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2685267.png)
![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2685272.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2685273.png)
![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2685274.png)

